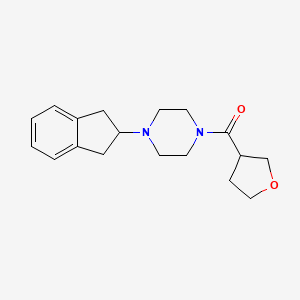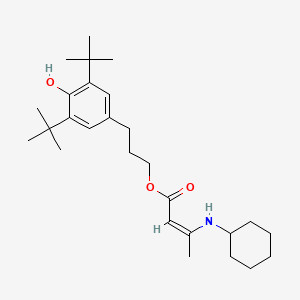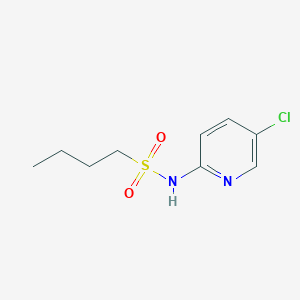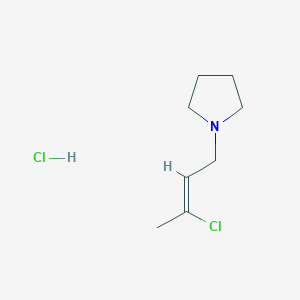![molecular formula C16H21NO3 B5329091 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid](/img/structure/B5329091.png)
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid, also known as MK-801 or dizocilpine, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has since been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes.
Mechanism of Action
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid acts as a non-competitive antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that is widely distributed throughout the central nervous system. By binding to a specific site on the receptor, this compound blocks the influx of calcium ions into the postsynaptic neuron, thereby preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects
The blockade of NMDA receptors by this compound has been shown to have a wide range of biochemical and physiological effects. These include the inhibition of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory, as well as the induction of neuronal apoptosis and the modulation of inflammatory responses.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid in lab experiments is its high potency and specificity as an NMDA receptor antagonist. This allows researchers to selectively manipulate the activity of the NMDA receptor in a controlled manner. However, one of the main limitations of using this compound is its potential to induce neurotoxicity at high doses, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving 2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid. One area of focus is the development of more selective NMDA receptor antagonists that can be used to investigate the specific roles of different subtypes of the receptor. Another area of interest is the use of this compound in combination with other compounds to investigate the complex interactions between different neurotransmitter systems in the brain. Finally, there is growing interest in the potential therapeutic applications of NMDA receptor antagonists for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid is typically synthesized using a multi-step process that involves the reaction of 2-bromo-2-indanone with morpholine, followed by the addition of methylmagnesium bromide and subsequent purification steps. The final product is a white crystalline powder that is highly soluble in water and organic solvents.
Scientific Research Applications
2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxylic acid has been extensively used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes. It has been shown to be particularly useful in studies of synaptic plasticity, learning and memory, and neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-1,3-dihydroindene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-9-17(10-12(2)20-11)16(15(18)19)7-13-5-3-4-6-14(13)8-16/h3-6,11-12H,7-10H2,1-2H3,(H,18,19)/t11-,12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGRKSUCAJYJC-TXEJJXNPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2(CC3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2(CC3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329022.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5329037.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5329039.png)


![N-[(3-methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5329064.png)
![N-[4-(diethylamino)benzyl]-1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5329066.png)
![1-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5329069.png)


![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5329099.png)

![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5329113.png)